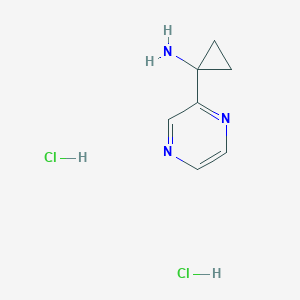
1-Pyrazin-2-ylcyclopropanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrazin-2-ylcyclopropanamine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N3 and a molecular weight of 208.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Pyrazin-2-ylcyclopropanamine dihydrochloride involves several steps. One common method includes the reaction of pyrazine with cyclopropanamine under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the cyclopropane ring . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-Pyrazin-2-ylcyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can introduce different functional groups into the cyclopropane ring.
Scientific Research Applications
1-Pyrazin-2-ylcyclopropanamine dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Pyrazin-2-ylcyclopropanamine dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate protein-protein interactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and research context .
Comparison with Similar Compounds
1-Pyrazin-2-ylcyclopropanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-Pyrazin-2-ylcyclopropanamine hydrochloride
- 1-Pyrazin-2-ylcyclopropanamine sulfate
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and suitability for certain research applications .
Properties
Molecular Formula |
C7H11Cl2N3 |
|---|---|
Molecular Weight |
208.09 g/mol |
IUPAC Name |
1-pyrazin-2-ylcyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(1-2-7)6-5-9-3-4-10-6;;/h3-5H,1-2,8H2;2*1H |
InChI Key |
NXWLTHGECLFVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CN=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















